Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate
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Overview
Description
Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Purine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the purine ring system.
Introduction of the Benzoate Group: This step involves the esterification of the purine derivative with ethyl benzoate under acidic or basic conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may bind to cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathways: The compound may affect various biochemical pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substituents attached to the purine or benzoate groups.
Purine derivatives: Compounds with a purine core but different functional groups, such as caffeine or theobromine.
Benzoate esters: Compounds with a benzoate ester group but different core structures, such as methyl benzoate or ethyl benzoate.
Properties
CAS No. |
893960-33-3 |
---|---|
Molecular Formula |
C21H25N5O4 |
Molecular Weight |
411.462 |
IUPAC Name |
ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate |
InChI |
InChI=1S/C21H25N5O4/c1-5-30-19(28)14-6-8-15(9-7-14)24-10-11-25-16-17(22-20(24)25)23(4)21(29)26(18(16)27)12-13(2)3/h6-9,13H,5,10-12H2,1-4H3 |
InChI Key |
OBUDOTKDZGMXTF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C |
solubility |
not available |
Origin of Product |
United States |
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